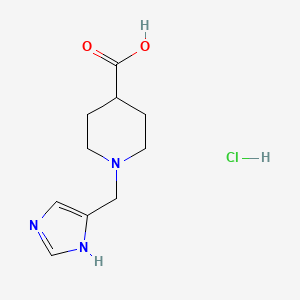
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride, also known as PIPAC hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 268.77 g/mol. PIPAC hydrochloride is a derivative of imidazole and piperidine, which are two important organic compounds used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of bacteria, fungi, and viruses, and has been used to treat infections caused by these microorganisms. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a wide range of applications, from antimicrobial assays to cancer research. However, one limitation of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride. One area of interest is the development of new drugs based on 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, which could lead to a better understanding of its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly in animal models and human clinical trials.
Métodos De Síntesis
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride can be synthesized by reacting 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid with hydrochloric acid. The reaction takes place in a solvent such as water or ethanol, and the resulting product is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anticancer activity, particularly in the treatment of lung and breast cancer.
Propiedades
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9;/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBOEZRSXUTQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)









![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)